Kaempferol 3-O-rhamninoside
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Overview
Description
Kaempferol 3-O-rhamninoside, also known as afzelin, is a flavonoid glycoside found in various plants. It is a derivative of kaempferol, a well-known flavonoid, and is characterized by the presence of a rhamnose sugar moiety attached to the kaempferol molecule. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kaempferol 3-O-rhamninoside can be synthesized using engineered microorganisms such as Escherichia coli. The biosynthesis involves the introduction of flavonoid biosynthetic genes into E. coli, which is engineered to increase tyrosine production. The key genes involved include tyrosine ammonia lyase, 4-coumaroyl CoA ligase, chalcone synthase, flavonol synthase, and flavonol 3-O-rhamnosyltransferase. By using this approach, the production of this compound can reach up to 57 mg/L .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources or the use of biotechnological methods involving microorganisms. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Kaempferol 3-O-rhamninoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. For example, oxidation can lead to the formation of kaempferol derivatives with improved antioxidant properties .
Scientific Research Applications
Kaempferol 3-O-rhamninoside has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying flavonoid biosynthesis and metabolism. In biology, it is investigated for its role in plant defense mechanisms and its potential as a natural pesticide. In medicine, this compound is studied for its anticancer, anti-inflammatory, and neuroprotective effects. It has shown promise in inhibiting the proliferation of breast cancer cells, reducing oxidative stress, and protecting against neurodegenerative diseases .
Mechanism of Action
The mechanism of action of kaempferol 3-O-rhamninoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), and serine/threonine kinase (AKT). These pathways are involved in inflammation, cell proliferation, and apoptosis. Additionally, this compound has been shown to stabilize mitochondrial membranes and reduce reactive oxygen species, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Kaempferol 3-O-rhamninoside is similar to other kaempferol derivatives, such as kaempferol-3-O-glucoside and kaempferol-4’-O-glucoside. it is unique in its specific sugar moiety, which contributes to its distinct biological activities. Compared to other flavonoid glycosides, this compound has shown superior antioxidant and anticancer properties .
List of Similar Compounds:- Kaempferol-3-O-glucoside
- Kaempferol-4’-O-glucoside
- Kaempferol-7-O-rutinoside
- Kaempferol-4’-methyl ether
Properties
CAS No. |
83170-31-4 |
---|---|
Molecular Formula |
C33H40O19 |
Molecular Weight |
740.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O19/c1-10-19(37)23(41)25(43)32(48-10)51-29-20(38)11(2)47-31(27(29)45)46-9-17-21(39)24(42)26(44)33(50-17)52-30-22(40)18-15(36)7-14(35)8-16(18)49-28(30)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-27,29,31-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24-,25+,26+,27+,29+,31+,32-,33-/m0/s1 |
InChI Key |
UYVBMGULWGRDQT-KABOUGNXSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O)O)O)C)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O)O)O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O)O)O)C)O)O)O)O |
Appearance |
Yellow powder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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